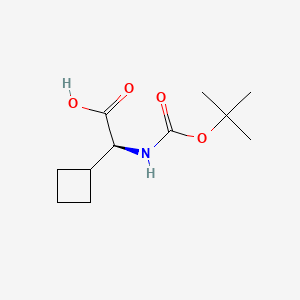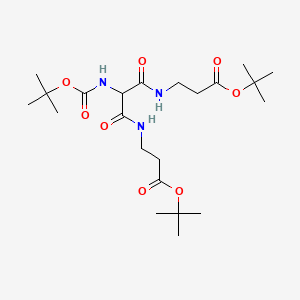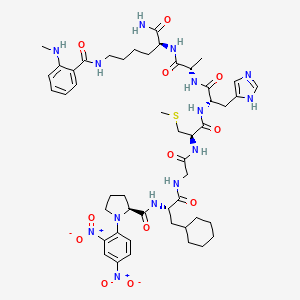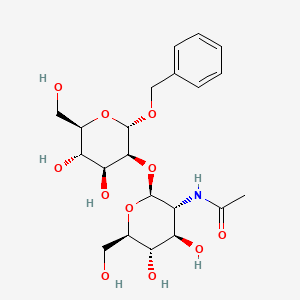![molecular formula C8H19ClN2 B586835 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride CAS No. 1794827-45-4](/img/no-structure.png)
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H16D3ClN2 and a molecular weight of 181.72 . It is the labelled salt of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine, which is an intermediate of the atypical antipsychotic drug Amisulpride .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 2-position with a methylamino methyl group and at the 1-position with an ethyl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H16D3ClN2 and a molecular weight of 181.72 . It is slightly soluble in chloroform .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride involves the reaction of commercially available starting materials with a series of chemical reagents to produce the final product.", "Starting Materials": [ "Ethyl-2-pyrrolidone-d3", "Formaldehyde-d2", "Methylamine-d4", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Ethyl-2-pyrrolidone-d3 is reacted with formaldehyde-d2 and methylamine-d4 in the presence of hydrochloric acid to form N-methyl-N-(2-oxoethyl)-2-pyrrolidone-d5.", "Step 2: N-methyl-N-(2-oxoethyl)-2-pyrrolidone-d5 is treated with sodium hydroxide to form 1-Ethyl-2-[(methylamino)methyl]pyrrolidin-2-one-d5.", "Step 3: 1-Ethyl-2-[(methylamino)methyl]pyrrolidin-2-one-d5 is reacted with hydrochloric acid and diethyl ether to form 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride.", "Step 4: The final product is purified by recrystallization from methanol." ] } | |
Número CAS |
1794827-45-4 |
Nombre del producto |
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride |
Fórmula molecular |
C8H19ClN2 |
Peso molecular |
181.722 |
Nombre IUPAC |
1,1,1-trideuterio-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H/i2D3; |
Clave InChI |
MMFHDFMFZXOKBI-MUTAZJQDSA-N |
SMILES |
CCN1CCCC1CNC.Cl |
Sinónimos |
1-Ethyl-N-(methyl-d3)-2-pyrrolidinemethanamine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)



![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)


![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)



